molecular formula C5H7BrO B13570913 (2Z)-2-bromopent-2-enal CAS No. 157840-82-9

(2Z)-2-bromopent-2-enal

Cat. No.: B13570913
CAS No.: 157840-82-9
M. Wt: 163.01 g/mol
InChI Key: IZSZHEZCHRTYBO-HYXAFXHYSA-N
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Description

(2Z)-2-bromopent-2-enal: is an organic compound with the following structural formula:

This compound\text{this compound}This compound

It belongs to the class of α,β-unsaturated aldehydes, characterized by a double bond between the second and third carbon atoms (hence the “2Z” designation). The compound contains both a bromine atom and an aldehyde functional group.

Preparation Methods

Synthetic Routes::

    Bromination of Pent-2-enal:

    Industrial Production:

Chemical Reactions Analysis

(2Z)-2-bromopent-2-enal: participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, converting the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the double bond yields the corresponding saturated aldehyde.

    Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols).

    Common Reagents: Bromine, NBS, reducing agents (e.g., sodium borohydride), and nucleophiles.

    Major Products: The specific products depend on reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-bromopent-2-enal: finds applications in:

    Organic Synthesis: As a versatile building block for creating more complex molecules.

    Chemical Biology: Studying enzyme mechanisms and protein-ligand interactions.

    Medicinal Chemistry: Developing potential drug candidates.

    Flavor and Fragrance Industry: Contributing to aroma compounds.

Mechanism of Action

The compound’s effects depend on its specific application. For instance:

    Antimicrobial Properties: It may inhibit microbial growth through aldehyde-induced damage.

    Enzyme Inhibition: It can interact with enzymes due to its electrophilic aldehyde group.

Comparison with Similar Compounds

(2Z)-2-bromopent-2-enal: stands out due to its unique combination of bromine substitution and aldehyde functionality. Similar compounds include:

  • Pent-2-enal (without bromine substitution)
  • Other α,β-unsaturated aldehydes (e.g., acrolein)

Properties

CAS No.

157840-82-9

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

(Z)-2-bromopent-2-enal

InChI

InChI=1S/C5H7BrO/c1-2-3-5(6)4-7/h3-4H,2H2,1H3/b5-3-

InChI Key

IZSZHEZCHRTYBO-HYXAFXHYSA-N

Isomeric SMILES

CC/C=C(/C=O)\Br

Canonical SMILES

CCC=C(C=O)Br

Origin of Product

United States

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